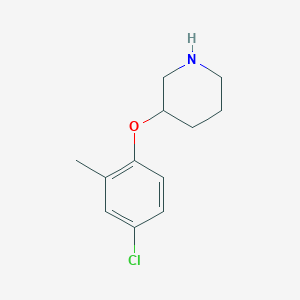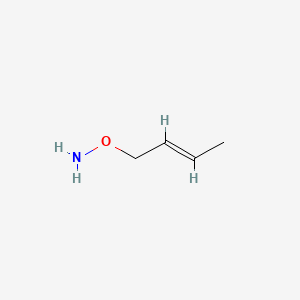
O-(but-2-en-1-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(but-2-en-1-yl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH2OH group, which is a functional group containing both an amine and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(but-2-en-1-yl)hydroxylamine can be achieved through O-alkylation of hydroxylamines. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach is the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides .
Industrial Production Methods
the general principles of hydroxylamine synthesis, such as the Raschig process, could potentially be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
O-(but-2-en-1-yl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitrones or oximes.
Reduction: Hydroxylamines can be reduced to amines.
Substitution: Hydroxylamines can participate in substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation reactions.
Reducing agents: Hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: Aryl chlorides, bromides, and iodides for O-arylation reactions.
Major Products Formed
The major products formed from these reactions include nitrones, oximes, and substituted hydroxylamines .
Applications De Recherche Scientifique
O-(but-2-en-1-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: Hydroxylamines are used as mutagenic agents in biological research to introduce mutations in DNA.
Industry: Hydroxylamines are used as reducing agents and antioxidants in various industrial processes.
Mécanisme D'action
The mechanism of action of O-(but-2-en-1-yl)hydroxylamine involves its ability to act as a nucleophile. The oxygen atom of the hydroxylamine group can attack electrophilic centers, leading to the formation of various products. This nucleophilic behavior is facilitated by the presence of the electron-donating hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-(but-2-en-1-yl)hydroxylamine include:
Uniqueness
This compound is unique due to its specific structure, which includes a but-2-en-1-yl group.
Propriétés
Formule moléculaire |
C4H9NO |
|---|---|
Poids moléculaire |
87.12 g/mol |
Nom IUPAC |
O-[(E)-but-2-enyl]hydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-6-5/h2-3H,4-5H2,1H3/b3-2+ |
Clé InChI |
AVOLOKVRRCUCCH-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CON |
SMILES canonique |
CC=CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


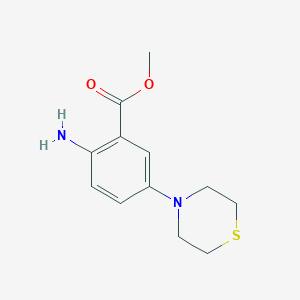


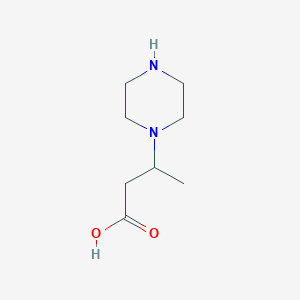

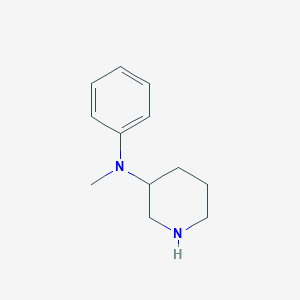
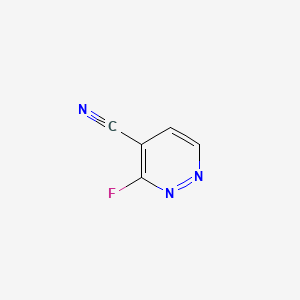
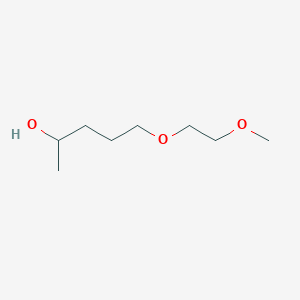
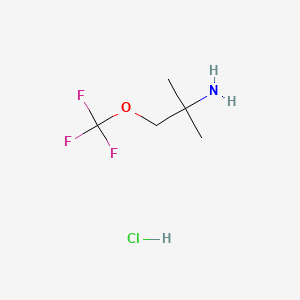
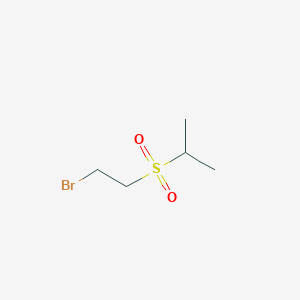
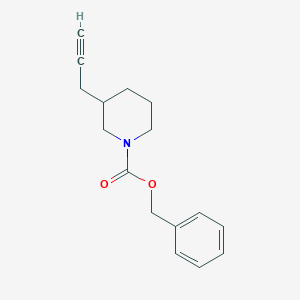
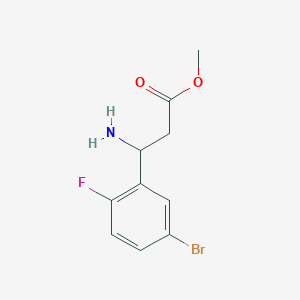
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
